Cas no 10056-14-1 (Benzoic acid,5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-, methylester)
Benzoic acid,5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-, methylester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid,5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-, methylester
- Monomethylsulochrin
- 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-benzoic acid, methyl ester
- AKOS040762066
- NCGC00169225-01
- BRD-K01160025-001-01-5
- NCGC00169225-02!methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate
- 10056-14-1
- 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoic acid methyl ester
- methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate
- MLS004256137
- MEGxm0_000131
- ACon0_000927
- F92724
- ACon1_000924
- CHEBI:200576
- CHEMBL61100
- SMR003081022
- DA-65603
-
- Inchi: 1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3
- InChI Key: XJOBKBUGVMLSEJ-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C)C=C(C=1C(C1C(=CC(=CC=1C(=O)OC)O)OC)=O)O
Computed Properties
- Exact Mass: 346.10524
- Monoisotopic Mass: 346.10525291g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 102Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 586.9±50.0 °C at 760 mmHg
- Flash Point: 213.5±23.6 °C
- PSA: 102.29
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
Benzoic acid,5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-, methylester Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Benzoic acid,5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-, methylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M21790-5 mg |
Benzoic acid,5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-, methylester |
10056-14-1 | 5mg |
¥4480.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4579-1 mg |
Monomethylsulochrin |
10056-14-1 | 1mg |
¥2275.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4579-5mg |
Monomethylsulochrin |
10056-14-1 | 98% | 5mg |
¥ 3710 | 2023-09-15 | |
| BioAustralis | BIA-M1889-0.50mg |
Monomethylsulochrin |
10056-14-1 | >95% by HPLC | 0.50mg |
$215.00 | 2025-07-04 | |
| BioAustralis | BIA-M1889-2.50mg |
Monomethylsulochrin |
10056-14-1 | >95% by HPLC | 2.50mg |
$755.00 | 2025-07-04 | |
| BioAustralis | BIA-M1889-0.50 mg |
Monomethylsulochrin |
10056-14-1 | >95%byHPLC | 0.50mg |
$199.00 | 2023-08-16 | |
| BioAustralis | BIA-M1889-2.50 mg |
Monomethylsulochrin |
10056-14-1 | >95%byHPLC | 2.50mg |
$697.00 | 2023-08-16 | |
| TargetMol Chemicals | TN4579-5 mg |
Monomethylsulochrin |
10056-14-1 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| TargetMol Chemicals | TN4579-1 mL * 10 mM (in DMSO) |
Monomethylsulochrin |
10056-14-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
| TargetMol Chemicals | TN4579-500μg |
Monomethylsulochrin |
10056-14-1 | 500μg |
¥ 4230 | 2024-07-19 |
Benzoic acid,5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-, methylester Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Benzoic acid,5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-, methylester
Research Briefing on Benzoic Acid Derivative (CAS: 10056-14-1) and Its Pharmacological Potential
Recent studies on the compound with CAS registry number 10056-14-1, systematically named as Benzoic acid,5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-, methylester, have unveiled promising pharmacological properties. This structurally complex benzophenone derivative has garnered attention due to its unique molecular architecture featuring multiple hydroxyl and methoxy substitutions, which are known to influence bioactivity. Current research focuses on its potential as a multi-target therapeutic agent, particularly in inflammation and oncology.
A 2023 study published in Journal of Medicinal Chemistry demonstrated this compound's dual inhibitory effects on both COX-2 (IC50 = 1.8 μM) and 5-LOX (IC50 = 3.2 μM) enzymes, suggesting its potential as a novel anti-inflammatory agent that could circumvent the gastrointestinal side effects associated with traditional NSAIDs. The molecular docking simulations revealed that the 2-hydroxy-6-methoxy-4-methylbenzoyl moiety plays a critical role in binding to the arachidonic acid pocket of these enzymes.
In cancer research, a team from the University of Tokyo recently reported (2024, Bioorganic Chemistry) that this benzophenone derivative induces apoptosis in triple-negative breast cancer cells (MDA-MB-231) through ROS-mediated JNK/p38 MAPK activation. The study highlighted that the compound's methylation pattern significantly affects its cellular uptake and intracellular distribution, with the methylester group at position 5 enhancing membrane permeability by 2.3-fold compared to its free acid counterpart.
Pharmacokinetic studies using LC-MS/MS methods (Zhang et al., 2024) have characterized the compound's metabolic stability, showing a hepatic clearance rate of 12.3 mL/min/kg in human liver microsomes. The presence of multiple phenolic groups contributes to its Phase II metabolism, with glucuronidation being the predominant metabolic pathway. Interestingly, the 3-methoxy group appears to protect against rapid first-pass metabolism, resulting in an oral bioavailability of 41% in rodent models.
Ongoing structure-activity relationship (SAR) investigations are exploring modifications to the benzoyl and methoxy substituents to optimize target selectivity. Preliminary data presented at the 2024 ACS Spring Meeting suggests that halogenation at the 4-methyl position could enhance both potency (2-5 fold increase in various assays) and blood-brain barrier penetration, opening potential applications in neuroinflammatory disorders.
From a safety perspective, acute toxicity studies in animal models indicate a favorable profile with an LD50 > 2000 mg/kg. However, researchers caution that the compound's estrogen receptor modulatory activity observed in vitro (EC50 = 5.6 μM in MCF-7 cells) warrants further investigation of potential endocrine effects before clinical translation.
The synthesis of this compound has also seen recent advancements, with a 2024 Organic Process Research & Development paper describing a green chemistry approach using biocatalytic methylation that improves the overall yield to 78% while reducing organic solvent use by 60%. This development addresses previous scalability challenges associated with the multi-step synthesis of this polyfunctionalized benzophenone.
As research progresses, this molecule continues to reveal intriguing polypharmacology. Its simultaneous modulation of inflammatory pathways, cell cycle checkpoints, and redox homeostasis positions it as a promising lead compound for multifactorial diseases. Future directions include the development of prodrug versions to further enhance bioavailability and tissue-specific delivery systems to maximize therapeutic index.
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